![molecular formula C24H24N2O3 B2846686 4-phenyl-N-(3-(pyridin-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1706341-36-7](/img/structure/B2846686.png)
4-phenyl-N-(3-(pyridin-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
The compound “4-phenyl-N-(3-(pyridin-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered cyclic ether . The molecule also includes a phenyl group (a ring of six carbon atoms, i.e., a benzene ring), a pyridin-2-yloxy group (a pyridine ring with an oxygen attached), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the exact structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the ether group might undergo reactions with strong acids, while the carboxamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis of Aromatic Ketones
The compound can be used in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanones . This process involves the copper-catalyzed oxidation of Csp3-H bonds in pyridin-2-yl-methanes, which is a significant step in the synthesis of aromatic ketones .
Anticancer Activity
The compound has potential applications in cancer research. A series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which can be synthesized using this compound, have shown EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines .
Herbicidal Activity
Substituted 3-(pyridin-2-yl)phenylamino derivatives, which can be synthesized using this compound, have shown herbicidal activity .
Treatment of Hyperglycemia
The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Synthesis of Pyrrolo[3,4-c]pyridine Derivatives
The compound can be used in the synthesis of pyrrolo[3,4-c]pyridine derivatives, which have shown biological activity .
Mechanism of Action
Target of Action
The primary target of the compound 4-Phenyl-N-{[3-(Pyridin-2-Yloxy)Phenyl]Methyl}Oxane-4-Carboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial enzyme involved in various cellular processes, including inflammation, cell growth, and differentiation .
Mode of Action
The compound interacts with its target, MAPK14, by binding to the active site of the enzyme . This binding inhibits the activity of MAPK14, leading to changes in the cellular processes that the enzyme regulates .
Result of Action
The inhibition of MAPK14 by the compound leads to changes in cellular processes regulated by the enzyme
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .
Future Directions
properties
IUPAC Name |
4-phenyl-N-[(3-pyridin-2-yloxyphenyl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-23(24(12-15-28-16-13-24)20-8-2-1-3-9-20)26-18-19-7-6-10-21(17-19)29-22-11-4-5-14-25-22/h1-11,14,17H,12-13,15-16,18H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOHLUVVJUEAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(3-(pyridin-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide |
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